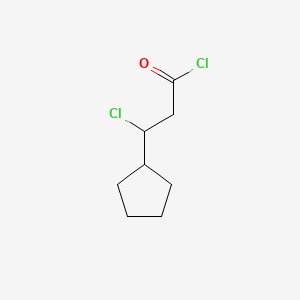

3-Chloro-3-cyclopentylpropionyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-3-cyclopentylpropionyl chloride is a clear to yellow liquid . It is a highly reactive derivative of carboxylic acids and is widely used in acylations . It is an important bifunctional reagent capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .

Synthesis Analysis

3-Chloro-3-cyclopentylpropionyl chloride can be synthesized from β-propiolactone and thionyl chloride . Another method involves the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, phosgene, or phosphorus trichloride .Molecular Structure Analysis

The molecular formula of 3-Chloro-3-cyclopentylpropionyl chloride is C8H13ClO . It has a molecular weight of 160.64 . The structure includes a 2-chloro-ethyl fragment (CH2CH2Cl) which can undergo nucleophilic substitution .Chemical Reactions Analysis

3-Chloro-3-cyclopentylpropionyl chloride is highly reactive and can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds . It can react with tert-butylbenzene to produce indanone . It can also react with 2-substituted isoquinoline-1,3-diones to yield condensed 5-substituted pyranoisoquinoline-1,6-diones .Physical And Chemical Properties Analysis

3-Chloro-3-cyclopentylpropionyl chloride is a clear or yellowish liquid with a pungent odor . It has a density of 1.33 g/cm3 at 20°C . It decomposes before boiling . It is soluble in usual organic solvents such as acetone, chloroform, toluene, and THF .科学的研究の応用

1. Versatile Building Block in Chemistry

3-Chloropropionyl chloride, a related compound, is a versatile building block in the field of adhesives, pharmaceuticals, herbicides, and fungicides. Its continuous flow production, as an alternative to traditional methods, offers increased safety and efficiency. This method can be utilized for the valorization of similar compounds like 3-chloro-3-cyclopentylpropionyl chloride (Movsisyan et al., 2018).

2. Molecular Structure Studies

The molecular structure of cyclopropyl chloride, a structurally similar compound, has been extensively studied. Understanding its molecular structure, including bond distances and angles, can provide insights for analogous compounds like 3-chloro-3-cyclopentylpropionyl chloride (Schwendeman, Jacobs, & Krigas, 1964).

3. Conformational Behavior and Structure Analysis

Ab initio calculations on 3-chloropropionyl chloride, a compound related to 3-chloro-3-cyclopentylpropionyl chloride, have been conducted. These studies, focusing on its conformational behavior and structure, provide valuable data that can be extrapolated to understand the properties of 3-chloro-3-cyclopentylpropionyl chloride (Badawi & Förner, 1999).

4. Application in Catalytic Reactions

Catalytic reactions involving chlorinated compounds have been explored, such as C(sp3)-H cross-coupling facilitated by catalytic generation of chlorine radicals. This research indicates potential applications for 3-chloro-3-cyclopentylpropionyl chloride in similar catalytic processes (Shields & Doyle, 2016).

5. Asymmetric Reduction in Organic Synthesis

The asymmetric reduction of chlorinated compounds, such as 3-chloropropiophenone, showcases the potential of 3-chloro-3-cyclopentylpropionyl chloride in similar organic syntheses. Deep eutectic solvents have been used to enhance these processes (Xu et al., 2015).

6. Use in Textile Industry

Cationized cotton dyeing using chlorinated agents demonstrates the potential application of 3-chloro-3-cyclopentylpropionyl chloride in textile processing for improved dyeability and fastness properties (Montazer, Malek, & Rahimi, 2007).

7. Role in Analytical Chemistry

The development of selective electrodes based on modified smectite for chloride ion detection showcases potential analytical applications for structurally related compounds like 3-chloro-3-cyclopentylpropionyl chloride (Topcu, 2016).

8. Silver-Catalyzed Ring-Opening Chlorination

Research into silver-catalyzed ring-opening chlorination of cycloalkanols, producing carbonyl-containing alkyl chlorides, indicates potential synthetic pathways involving 3-chloro-3-cyclopentylpropionyl chloride (Huang et al., 2016).

Safety And Hazards

将来の方向性

3-Chloro-3-cyclopentylpropionyl chloride is a useful intermediate in organic synthesis. It can be used to construct a variety of (hetero)cyclic compounds . Its potential applications in the synthesis of new isoxazolidine analogues of C-nucleotides with potential anticancer and antiviral activity are being explored .

特性

IUPAC Name |

3-chloro-3-cyclopentylpropanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2O/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACGLVWJVFOXAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-3-cyclopentylpropionyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)

![[3,3'-Bipyridine]-5,5'-dicarbonitrile](/img/structure/B596214.png)